molecular formula C7H6ClN5 B13664093 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole

5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole

Cat. No.: B13664093
M. Wt: 195.61 g/mol
InChI Key: QWTKOWHGKOODIY-UHFFFAOYSA-N
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Description

5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with an amino group and a chloropyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3-pyridinecarboxylic acid hydrazide with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloropyridyl group can be reduced to form the corresponding pyridyl derivative.

    Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the triazole compound.

    Reduction: Pyridyl derivatives with reduced chloropyridyl groups.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Agricultural Chemistry: It is studied for its potential use as a pesticide or herbicide due to its ability to interfere with biological processes in pests and weeds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(5-bromo-3-pyridyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazole
  • 5-Amino-3-(5-methyl-3-pyridyl)-1H-1,2,4-triazole

Uniqueness

5-Amino-3-(5-chloro-3-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the chlorine atom in the pyridyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C7H6ClN5

Molecular Weight

195.61 g/mol

IUPAC Name

5-(5-chloropyridin-3-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6ClN5/c8-5-1-4(2-10-3-5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13)

InChI Key

QWTKOWHGKOODIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C2=NC(=NN2)N

Origin of Product

United States

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